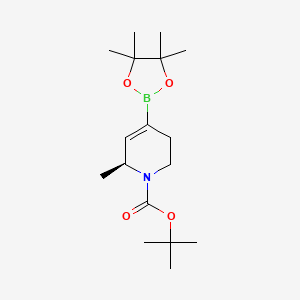

(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC13842271

Molecular Formula: C17H30BNO4

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H30BNO4 |

|---|---|

| Molecular Weight | 323.2 g/mol |

| IUPAC Name | tert-butyl (6S)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m0/s1 |

| Standard InChI Key | YPYJUPOKIAKWHW-LBPRGKRZSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C(=O)OC(C)(C)C)C |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C |

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester integrates three critical components: a tetrahydropyridine ring, a tert-butoxycarbonyl (Boc) protecting group, and a boronic acid pinacol ester. The compound’s IUPAC name, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its substitution pattern and stereochemistry .

Core Structural Components

The tetrahydropyridine ring exists in a partially unsaturated conformation, with double bonds between C2–C3 and C5–N1, creating a dihydro-2H-pyridine framework. The Boc group (-OC(O)C(CH3)3) at the N1 position provides steric protection for the amine during synthetic transformations, while the boronic acid pinacol ester at C4 enhances stability and facilitates cross-coupling reactions . The (S)-configured 6-methyl group introduces chirality, influencing the compound’s interactions in asymmetric synthesis and biological systems.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Melting Point | 115–117°C | |

| Purity (HPLC) | ≥97% | |

| Storage Conditions | 2–8°C, inert atmosphere |

Reactivity and Functionalization

The boronic acid pinacol ester moiety enables diverse reactivity, particularly in Suzuki-Miyaura cross-couplings, where it acts as a nucleophilic partner for aryl halides. The Boc group’s labile nature permits deprotection under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization .

Stereochemical Influence on Reactivity

The (S)-6-methyl group induces steric effects that modulate reaction kinetics and regioselectivity. For example, in palladium-catalyzed couplings, the methyl group’s spatial orientation can hinder or direct metal coordination, affecting yields and byproduct formation . Computational studies suggest that the stereochemistry also influences the compound’s binding affinity to enzymatic active sites, though empirical data remain limited .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its chiral methyl group, distinguishing it from non-methylated variants like 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester (CAS 286961-14-6). The methyl substituent enhances lipid solubility, as evidenced by a 15% increase in logP values compared to the des-methyl analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume